1,1-Dichloro-1,2,2,2-tetrafluoroethane
Overview
Description
1,1-Dichloro-1,2,2,2-tetrafluoroethane is a halogenated hydrocarbon with the molecular formula C2Cl2F4. It is a colorless, nearly odorless, nonflammable gas that is used primarily as a refrigerant and a solvent . This compound is also known for its applications in fire extinguishing systems due to its nonflammable nature .
Preparation Methods
1,1-Dichloro-1,2,2,2-tetrafluoroethane can be synthesized through the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with aluminum chloride at 60°C . Another method involves the reaction of hexachloroethane or tetrachloroethane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . The reaction conditions typically involve moderate temperatures and the use of a solvent to facilitate the reaction.
Chemical Reactions Analysis
1,1-Dichloro-1,2,2,2-tetrafluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with hydrogen fluoride to form other fluorinated compounds.
Decomposition: Under high temperatures, it can decompose to form various products, including hydrogen chloride and other chlorofluorocarbons.
Common reagents used in these reactions include hydrogen fluoride and aluminum chloride. The major products formed from these reactions are typically other halogenated hydrocarbons.
Scientific Research Applications
1,1-Dichloro-1,2,2,2-tetrafluoroethane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2,2,2-tetrafluoroethane involves its ability to absorb heat during phase changes, making it an effective refrigerant . In fire extinguishing systems, it works by displacing oxygen and interrupting the combustion process . The molecular targets and pathways involved include interactions with heat and oxygen molecules.
Comparison with Similar Compounds
1,1-Dichloro-1,2,2,2-tetrafluoroethane can be compared with other similar compounds such as:
1,2-Dichloroethylene: This compound has a similar structure but lacks fluorine atoms, making it less stable and less effective as a refrigerant.
1,1,2,2-Tetrafluoro-1,2-dichloroethane: This compound has a similar halogenation pattern but differs in the position of chlorine atoms, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which provide it with stability, nonflammability, and effectiveness as a refrigerant and fire extinguishing agent.
Properties
IUPAC Name |
1,1-dichloro-1,2,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUEXIPKSRTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027150 | |
Record name | 1,1-Dichlorotetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless gas; [MSDSonline] | |
Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |
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Boiling Point |
3.4 °C | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1640 mm Hg at 25 °C | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless | |
CAS No. |
374-07-2 | |
Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |
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Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,1-Dichlorotetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-1,2,2,2-tetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.159 | |
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Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AWA8IET6R | |
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Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-56.6 °C | |
Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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